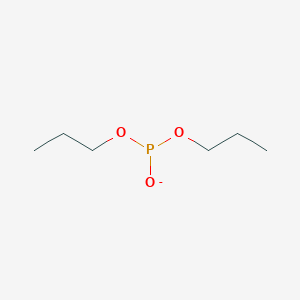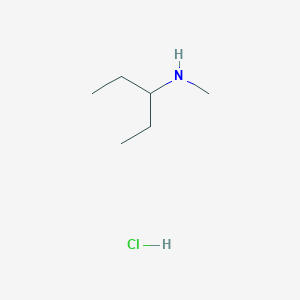
Dipropyl phosphite
Übersicht
Beschreibung
Dipropyl phosphite is a chemical compound with the molecular formula C6H15O3P . It is also known by other names such as dipropyl hydrogen phosphite and propyl phosphite .
Synthesis Analysis
Dipropyl phosphite can be synthesized through various methods. One such method involves the reaction of diisopropyl phosphite with pyridine and phosphorus trichloride in diethyl ether at 0 - 20°C .Molecular Structure Analysis
The molecular structure of Dipropyl phosphite consists of 6 carbon atoms, 15 hydrogen atoms, 3 oxygen atoms, and 1 phosphorus atom . The InChI representation of the molecule isInChI=1S/C6H15O3P/c1-3-5-8-10(7)9-6-4-2/h7H,3-6H2,1-2H3 . Physical And Chemical Properties Analysis
Dipropyl phosphite has a molecular weight of 166.16 g/mol . It has a boiling point of 243.8±9.0 °C at 760 mmHg . The density of Dipropyl phosphite is 1.018 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Plant Pathogen Management
- Dipropyl phosphite, as a form of phosphite (Phi), has been shown to be effective in managing plant diseases caused by pathogens like Phytophthora and Pythium. It acts as a systemic pesticide, biostimulant, and fungicide. This efficacy extends to a wide range of crops, including horticultural and agricultural plants, providing protection and enhancing plant performance under various stress factors (Mohammadi et al., 2021).
Enhancing Plant Defense Mechanisms
- The application of phosphite compounds like dipropyl phosphite in plants has been associated with primed defense responses. Studies have demonstrated its role in stimulating enhanced expression of defense genes and physiological changes in plants, leading to increased resistance against pathogenic infections (Eshraghi et al., 2011).
Induction of Adaptive Responses to Stress
- Phosphite, including its derivatives like dipropyl phosphite, can induce adaptive responses in plants under stress conditions. This property makes it an effective biostimulant in agriculture, helping plants to perform better in limiting environments (Trejo-Téllez & Gómez-Merino, 2018).
Chemical Synthesis Applications
- In chemical synthesis, dipropyl phosphite is used as an intermediate in the production of other compounds. For example, it has been used in the synthesis of propaphos, a process that involves multiple steps and yields significant amounts of the target compound (Jie, 2004).
Modification of Plant Metabolism
- Research shows that phosphite treatments, like dipropyl phosphite, can lead to modifications in plant metabolism. This includes changes in the periderm and cortex of potato tubers, leading to enhanced resistance against pathogens and structural and biochemical changes in plant tissues (Olivieri et al., 2012).
Cytotoxicity and Mutagenicity Assessment
- While not directly linked to dipropyl phosphite, related organosulfur compounds have been assessed for cytotoxicity and mutagenicity in human intestinal cells. This research is important in understanding the safety of these compounds for use in industries like food packaging (Llana-Ruíz-Cabello et al., 2015).
Phytotoxicity Assessment
- The phytotoxic impacts of phosphite compounds, including dipropyl phosphite, have been studied in a range of conifers and woody angiosperms. This research helps understand the potential negative effects of these compounds when used as plant treatments (Scott et al., 2016).
Wirkmechanismus
Target of Action
Dipropyl phosphite, also known as dipropyl hydrogen phosphite, is an organophosphorus compound Phosphonates, a class of compounds to which dipropyl phosphite belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
Phosphonates, in general, are known to inhibit metabolic enzymes by mimicking the structure of phosphates and carboxylates of biological molecules . This suggests that dipropyl phosphite may interact with its targets by binding to the active sites of enzymes, thereby inhibiting their function.
Biochemical Pathways
Phosphonates, including dipropyl phosphite, are involved in various biochemical pathways. They are known to inhibit metabolic enzymes, affecting the normal functioning of these pathways . .
Pharmacokinetics
It’s known that the compound has a molecular weight of 16616 , which could influence its absorption and distribution in the body.
Result of Action
As a phosphonate, it’s known to inhibit metabolic enzymes, which could disrupt normal cellular functions .
Action Environment
It’s known that the compound has a boiling point of 203°c and a density of 1018 g/mL at 25°C , which suggests that its stability and efficacy could be influenced by temperature.
Safety and Hazards
Dipropyl phosphite is considered hazardous. It is harmful if swallowed and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this chemical only outdoors or in a well-ventilated area and to avoid getting it in eyes, on skin, or clothing .
Eigenschaften
IUPAC Name |
dipropyl hydrogen phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P/c1-3-5-8-10(7)9-6-4-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVLPWAWIHDCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970046 | |
| Record name | Dipropyl hydrogen phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54722-86-0 | |
| Record name | NSC3227 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dipropyl hydrogen phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of dipropyl phosphite in the synthesis of propaphos?
A1: Dipropyl phosphite serves as a crucial intermediate in the synthesis of propaphos [, ]. The process involves a two-step reaction:
Q2: Are there alternative synthesis routes for propaphos that do not involve dipropyl phosphite?
A2: While the provided research focuses on a specific synthesis route involving dipropyl phosphite [], exploring alternative synthesis pathways for propaphos is beyond the scope of these studies. Further research in synthetic organic chemistry would be needed to explore and compare different synthesis strategies and their efficiency.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)
![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate](/img/structure/B158517.png)
![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)


